An In-depth Technical Guide to 3-[(4-Ethylphenoxy)methyl]benzohydrazide: Molecular Structure, Properties, and Potential Applications
An In-depth Technical Guide to 3-[(4-Ethylphenoxy)methyl]benzohydrazide: Molecular Structure, Properties, and Potential Applications
This technical guide provides a comprehensive overview of 3-[(4-Ethylphenoxy)methyl]benzohydrazide, a molecule of interest within the broader class of benzohydrazide derivatives. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It will delve into the molecular architecture, predicted physicochemical properties, a proposed synthetic pathway, and a discussion of its potential biological significance based on the well-established profile of the benzohydrazide scaffold.
Introduction: The Significance of the Benzohydrazide Scaffold
Benzohydrazide and its derivatives represent a versatile and highly significant class of compounds in medicinal chemistry. The core structure, characterized by a benzene ring linked to a hydrazide moiety (-CONHNH2), serves as a privileged scaffold in the design of novel therapeutic agents. These compounds are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, analgesic, and antitumor properties.[1][2] The functional versatility of the hydrazide group, which can act as a hydrogen bond donor and acceptor, and its ability to be readily derivatized, makes it a cornerstone for combinatorial chemistry and drug discovery programs.[1][3] The title compound, 3-[(4-Ethylphenoxy)methyl]benzohydrazide, incorporates this key pharmacophore, suggesting its potential for biological activity.
Molecular Structure and Physicochemical Properties
The molecular structure of 3-[(4-Ethylphenoxy)methyl]benzohydrazide is characterized by a central benzohydrazide core, with a (4-ethylphenoxy)methyl substituent at the meta-position of the benzene ring.
Molecular Formula: C₁₆H₁₈N₂O₂[4]
Molecular Weight: 270.33 g/mol [4]
Structure:
The key structural features include:
-
Benzohydrazide Moiety: The -CONHNH₂ group is the primary functional group, crucial for the compound's chemical reactivity and potential biological interactions.
-
Ether Linkage: A flexible ether linkage (-CH₂-O-) connects the two aromatic rings, allowing for conformational flexibility.
-
Substituted Aromatic Rings: The presence of two benzene rings, one substituted at the meta-position and the other at the para-position with an ethyl group, contributes to the molecule's lipophilicity and potential for pi-pi stacking interactions with biological targets.
Predicted Physicochemical Properties
| Property | Predicted Value/Information | Source |
| CAS Number | 364614-92-6 | [4] |
| Topological Polar Surface Area (TPSA) | 64.35 Ų | [4] |
| LogP | 2.4315 | [4] |
| Hydrogen Bond Donors | 2 | [4] |
| Hydrogen Bond Acceptors | 3 | [4] |
| Rotatable Bonds | 5 | [4] |
| Physical State | Likely a solid at room temperature | Inferred |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols; sparingly soluble in water. | Inferred |
| Storage | Sealed in a dry environment at 2-8°C is recommended for long-term stability. | [4] |
Proposed Synthetic Pathway and Characterization
A plausible and efficient synthetic route for 3-[(4-Ethylphenoxy)methyl]benzohydrazide can be designed based on established organic chemistry principles for the synthesis of ethers and hydrazides. The proposed pathway involves a two-step process starting from commercially available precursors.
Step 1: Synthesis of Ethyl 3-[(4-Ethylphenoxy)methyl]benzoate
This step involves the formation of the ether linkage via a Williamson ether synthesis, followed by esterification.
Reaction: 3-(Bromomethyl)benzoyl chloride reacts with 4-ethylphenol in the presence of a base to form the corresponding ether-ester.
Protocol:
-
To a solution of 4-ethylphenol (1.0 eq) in a suitable aprotic solvent (e.g., acetone, acetonitrile), add a base such as potassium carbonate (K₂CO₃, 1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 3-(bromomethyl)benzoyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain ethyl 3-[(4-ethylphenoxy)methyl]benzoate.
Step 2: Synthesis of 3-[(4-Ethylphenoxy)methyl]benzohydrazide
The final step is the conversion of the synthesized ester to the target benzohydrazide through hydrazinolysis.
Reaction: Ethyl 3-[(4-ethylphenoxy)methyl]benzoate reacts with hydrazine hydrate.
Protocol:
-
Dissolve ethyl 3-[(4-ethylphenoxy)methyl]benzoate (1.0 eq) in ethanol.
-
Add hydrazine hydrate (excess, typically 3-5 eq) to the solution.
-
Reflux the reaction mixture for several hours, monitoring the reaction progress by TLC.[5][6]
-
After completion, cool the reaction mixture in an ice bath to precipitate the product.
-
Filter the solid precipitate, wash with cold ethanol, and dry under vacuum to yield 3-[(4-Ethylphenoxy)methyl]benzohydrazide.[7]
Diagram of the Proposed Synthetic Workflow:
Caption: Proposed two-step synthesis of 3-[(4-Ethylphenoxy)methyl]benzohydrazide.
Proposed Characterization Methods
The structure and purity of the synthesized 3-[(4-Ethylphenoxy)methyl]benzohydrazide would be confirmed using standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons of both benzene rings, the methylene protons of the ether linkage and the ethyl group, and the characteristic broad singlets for the -NH and -NH₂ protons of the hydrazide group. |
| ¹³C NMR | Resonances for all unique carbon atoms in the molecule, including the carbonyl carbon of the hydrazide, the aromatic carbons, and the aliphatic carbons of the ethyl and methylene groups. |
| FT-IR (KBr, cm⁻¹) | Characteristic absorption bands for N-H stretching (around 3200-3300 cm⁻¹), C=O stretching of the amide (around 1640-1680 cm⁻¹), C-O-C stretching of the ether (around 1200-1250 cm⁻¹), and aromatic C-H stretching.[1] |
| Mass Spectrometry (MS) | A molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the molecular weight of the compound (270.33). |
| Melting Point | A sharp melting point would indicate the purity of the synthesized compound. |
| Elemental Analysis | The percentage composition of Carbon, Hydrogen, and Nitrogen should be in close agreement with the calculated values for C₁₆H₁₈N₂O₂. |
Potential Biological Significance and Applications
While no specific biological data for 3-[(4-Ethylphenoxy)methyl]benzohydrazide has been reported, the extensive research on structurally similar benzohydrazide derivatives allows for an informed discussion of its potential therapeutic applications. The benzohydrazide scaffold is a known pharmacophore for a variety of biological targets.
Potential as Antimicrobial Agents
Numerous studies have demonstrated the potent antibacterial and antifungal activities of benzohydrazide derivatives.[1] The mechanism of action is often attributed to the inhibition of essential microbial enzymes. It is plausible that 3-[(4-Ethylphenoxy)methyl]benzohydrazide could exhibit activity against a range of pathogenic bacteria and fungi.
Potential as Anticancer Agents
The benzohydrazide moiety is present in several compounds with demonstrated anticancer activity.[3] These compounds can exert their effects through various mechanisms, including the inhibition of kinases such as EGFR, or by inducing apoptosis in cancer cells.[3] The structural features of 3-[(4-Ethylphenoxy)methyl]benzohydrazide warrant its investigation as a potential antiproliferative agent.
Potential as Enzyme Inhibitors
Benzohydrazide derivatives have been explored as inhibitors of various enzymes, including monoamine oxidase (MAO) and acetylcholinesterase (AChE), which are relevant targets for neurodegenerative diseases.[8] The specific substitution pattern on the aromatic rings of 3-[(4-Ethylphenoxy)methyl]benzohydrazide could influence its binding affinity and selectivity for different enzyme active sites.
Diagram of Potential Biological Activities:
Caption: Potential biological activities of 3-[(4-Ethylphenoxy)methyl]benzohydrazide.
Future Directions and Conclusion
3-[(4-Ethylphenoxy)methyl]benzohydrazide is a molecule with a promising chemical scaffold. This guide has provided a detailed overview of its structure, predicted properties, and a feasible synthetic route. The primary focus for future research should be the actual synthesis and comprehensive characterization of this compound to validate the predicted data. Subsequently, a thorough biological evaluation is warranted to explore its potential as an antimicrobial, anticancer, or enzyme inhibitory agent. Structure-activity relationship (SAR) studies, involving the synthesis of analogues with different substituents on the aromatic rings, would provide valuable insights for the optimization of its biological activity.
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